2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC16142225
Molecular Formula: C23H29ClN4O4
Molecular Weight: 461.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29ClN4O4 |
|---|---|
| Molecular Weight | 461.0 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C23H29ClN4O4/c1-30-20-12-17(13-21(31-2)23(20)32-3)14-25-26-22(29)16-28-10-8-27(9-11-28)15-18-6-4-5-7-19(18)24/h4-7,12-14H,8-11,15-16H2,1-3H3,(H,26,29)/b25-14+ |
| Standard InChI Key | XHXWXAUWKLHOAH-AFUMVMLFSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Introduction
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound belonging to the class of hydrazones and piperazine derivatives. Its molecular formula is C23H29ClN4O4, with a molecular weight of approximately 461.0 g/mol. The compound's structure includes a piperazine ring, a chlorobenzyl group, and a trimethoxyphenyl moiety, suggesting potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Synthesis
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Industrial synthesis may utilize continuous flow reactors for greater efficiency and consistency.
Synthesis Steps:
-
Preparation of Intermediates: Involves the synthesis of key intermediates necessary for the final compound.
-
Condensation Reaction: Typically involves the reaction of an aldehyde with hydrazine derivatives to form the hydrazone linkage.
-
Purification: Final purification steps to achieve high purity of the compound.
Biological Activities and Potential Applications
Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including antimicrobial and anticancer effects. The mechanism of action involves interaction with specific molecular targets, modulating various biological pathways.
Potential Applications:
-
Antimicrobial Research: Potential as antimicrobial agents against various pathogens.
-
Anticancer Research: Shows promise in inhibiting cancer cell growth and inducing apoptosis.
Chemical Reactions and Modifications
The compound can undergo various chemical reactions to enhance its biological activity or alter its pharmacological profile. These reactions are significant for modifying the compound to suit specific therapeutic needs.
Types of Chemical Reactions:
-
Hydrolysis: Breaking of chemical bonds using water.
-
Alkylation: Addition of alkyl groups to modify the compound's properties.
-
Condensation Reactions: Forming new compounds by removing small molecules like water.
Comparison with Similar Compounds
Compounds with similar structures, such as those featuring piperazine rings or hydrazide moieties, are used in various pharmaceutical applications. For example, clozapine, an antipsychotic, and hydralazine, an antihypertensive, both contain structural elements similar to this compound.
Comparison Table:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide | Piperazine ring, chlorobenzyl group, trimethoxyphenyl moiety | Antimicrobial/anticancer research |
| Clozapine | Piperazine ring | Antipsychotic |
| Hydralazine | Hydrazine moiety | Antihypertensive |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume